(4-phenylpiperidin-1-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone
Overview
Description
(4-phenylpiperidin-1-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone is a synthetic organic compound that features a piperidine ring substituted with a phenyl group and a methanone group linked to a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-phenylpiperidin-1-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of the Methanone Group: The methanone group is attached through a condensation reaction with a carbonyl compound.
Formation of the Tetrazole Ring: The tetrazole ring is synthesized by reacting an azide with a nitrile under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenyl and tetrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides, bases, and acids are employed depending on the specific substitution reaction.
Major Products:
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Alcohol derivatives of the methanone group.
Substitution Products: Various substituted derivatives on the phenyl and tetrazole rings.
Scientific Research Applications
(4-phenylpiperidin-1-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-phenylpiperidin-1-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- (4-phenylpiperidin-1-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone
- (4-phenylpiperidin-1-yl)[3-(1H-tetrazol-1-yl)phenyl]ethanone
- (4-phenylpiperidin-1-yl)[3-(1H-tetrazol-1-yl)phenyl]propanone
Comparison:
- Structural Differences: The primary difference lies in the length of the carbon chain linking the piperidine and tetrazole rings.
- Unique Properties: this compound is unique due to its specific substitution pattern, which may confer distinct pharmacological or chemical properties compared to its analogs.
Properties
IUPAC Name |
(4-phenylpiperidin-1-yl)-[3-(tetrazol-1-yl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c25-19(17-7-4-8-18(13-17)24-14-20-21-22-24)23-11-9-16(10-12-23)15-5-2-1-3-6-15/h1-8,13-14,16H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTFILTZNSIVRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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